2,7-Dimethyl-1H-purin-6(7H)-one 2,7-Dimethyl-1H-purin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003777
InChI: InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)11(2)3-8-6/h3H,1-2H3,(H,9,10,12)
SMILES:
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

2,7-Dimethyl-1H-purin-6(7H)-one

CAS No.:

Cat. No.: VC16003777

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dimethyl-1H-purin-6(7H)-one -

Specification

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name 2,7-dimethyl-1H-purin-6-one
Standard InChI InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)11(2)3-8-6/h3H,1-2H3,(H,9,10,12)
Standard InChI Key HODYANVTVAIKNJ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=O)N1)N(C=N2)C

Introduction

Chemical Identification and Structural Features

Nomenclature and Molecular Formula

2,7-Dimethyl-1H-purin-6(7H)-one (IUPAC name: 2,7-dimethyl-1,7-dihydro-6H-purin-6-one) has the molecular formula C₇H₈N₄O and a molecular weight of 164.17 g/mol. The compound’s structure consists of a purine backbone with methyl groups at positions 2 and 7 and a ketone functional group at position 6 (Figure 1).

Table 1: Key Identifiers of 2,7-Dimethyl-1H-purin-6(7H)-one

PropertyValue
CAS NumberNot yet assigned
Molecular FormulaC₇H₈N₄O
Molecular Weight164.17 g/mol
IUPAC Name2,7-dimethyl-1,7-dihydro-6H-purin-6-one

Structural Characterization

The purine core is planar, with methyl groups introducing steric effects that influence reactivity and binding interactions. Nuclear magnetic resonance (NMR) data for analogous compounds, such as 9-benzyl-1-(4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1H-purin-6(9H)-one, reveal distinct proton environments: purine-H signals appear near δ 8.3–8.5 ppm, while methyl groups resonate at δ 2.2–2.3 ppm . Infrared (IR) spectroscopy would show a strong C=O stretch at ~1700 cm⁻¹ for the ketone group.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,7-dimethyl-1H-purin-6(7H)-one can be inferred from methods used for related purinones. A common strategy involves:

  • Alkylation of Purine Intermediates: Starting with hypoxanthine (6-hydroxypurine), sequential methylation at positions 2 and 7 using methylating agents like methyl iodide or dimethyl sulfate under basic conditions .

  • Cyclization Reactions: Condensation of 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents to form the purine ring, followed by selective methylation .

Table 2: Example Synthesis of a Related Purinone

StepReagents/ConditionsOutcome
14-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)aniline, DMF, 80°CFormation of purine core
2Methylation with CH₃I, K₂CO₃Introduction of methyl groups
3Purification via column chromatographyIsolation of target compound (75% yield)

Optimization Challenges

Key challenges include avoiding over-methylation and ensuring regioselectivity. The use of protective groups, such as benzyl or tert-butoxycarbonyl (Boc), can improve yield .

Physicochemical Properties

While direct data for 2,7-dimethyl-1H-purin-6(7H)-one are scarce, properties can be estimated from analogs:

  • Density: ~1.4 g/cm³ (similar to N,7-dimethylpurin-6-amine ).

  • Melting Point: Estimated 210–230°C (based on purinone derivatives ).

  • Solubility: Likely polar aprotic solvents (e.g., DMSO, DMF) due to the ketone and amine groups.

Biological Activities and Applications

Antitumor Activity

Purinone derivatives exhibit potent anticancer effects. For example, compound 7i (a 1H-purin-6(9H)-one analog) showed IC₅₀ values of 2.0 μM against HepG-2 liver cancer cells and 3.8 μM against U-118 MG glioblastoma cells, outperforming temozolomide . The 2- and 7-methyl groups in 2,7-dimethyl-1H-purin-6(7H)-one may enhance lipophilicity, improving membrane permeability.

Table 3: Biological Activities of Purinone Analogs

CompoundActivity TypeTargetEfficacy
7iAntitumorHepG-2, U-118 MGIC₅₀ = 2.0–3.8 μM
7dHerbicidalA. retroflexus70.4% inhibition

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of methyl groups and ketone position to optimize bioactivity.

  • Delivery Systems: Nanoformulations to enhance bioavailability for anticancer applications.

  • Ecotoxicity Studies: Assess environmental impact for agrochemical use.

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